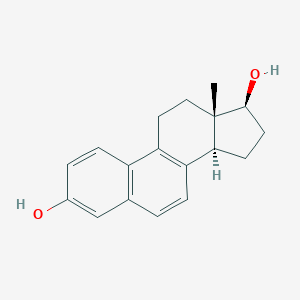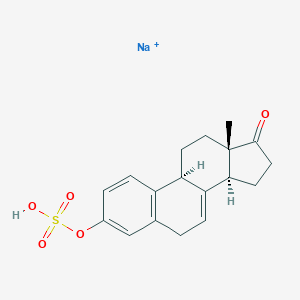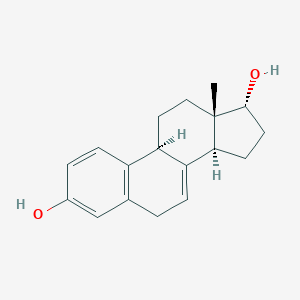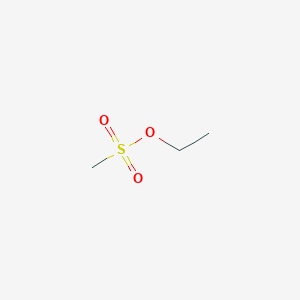
S-(1,2,2-Trichlorovinyl)glutathione
Übersicht
Beschreibung
“S-(1,2,2-Trichlorovinyl)glutathione” (TCVG) is a metabolite of tetrachloroethylene (PERC), a high-production volume chemical and environmental contaminant . TCVG is generated through the conjugation of PERC by glutathione-s-transferase . It is of special importance to human health due to its role in the toxicity attributed to PERC .
Synthesis Analysis
The synthesis of TCVG involves the conjugation of PERC by glutathione-s-transferase . This conjugation is subsequently metabolized to form S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), which may be further metabolized to N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (NAcTCVC) or to electrophilic metabolites that are nephrotoxic and mutagenic .
Chemical Reactions Analysis
TCVG is a metabolite in the glutathione conjugation pathway of PERC . It is formed from the conjugation of PERC by glutathione-s-transferase . TCVG is then metabolized to form TCVC . TCVC can either be detoxified via N-acetyltransferases to NAcTCVC, bioactivated to 1,2,2-trichlorovinylthiol via cysteine conjugate β-lyase, or to TCVC sulfoxide via flavin-containing monoxygenase 3 and cytochrome P450s .
Wissenschaftliche Forschungsanwendungen
Environmental Impact Studies
Scientists utilize this compound to investigate the fate and behavior of chlorinated compounds in various environmental matrices. This contributes to a deeper understanding of their impact and potential remediation strategies .
Biochemical Investigations
In biochemistry, it’s used as a tool for studying cellular processes, enzyme interactions, metabolic pathways, and cellular signaling due to its distinct chemical characteristics .
Toxicology and Health Risk Assessment
It’s involved in studies related to the toxicity of environmental contaminants like tetrachloroethylene (PERC), which is hazardous to human health. The compound helps in understanding the mediation of toxicity through oxidative and glutathione conjugation metabolites .
Novel In Vitro Liver Models
This compound is used in novel in vitro liver models for interspecies comparison and quantification of GSH conjugates of TCE and PCE, which are important for understanding liver metabolism and its implications on health .
Occupational Exposure Analysis
The excretion of tetrachloroethene metabolites in urine is studied in occupationally exposed workers. This compound helps identify and quantify metabolites formed by glutathione conjugation and by cytochrome P450 oxidation of tetrachloroethene in humans .
Wirkmechanismus
Target of Action
S-(1,2,2-Trichlorovinyl)glutathione (TCVG) is a metabolite of tetrachloroethylene (PERC), a high-production volume chemical and environmental contaminant . The primary targets of TCVG are the liver and kidneys, where it is metabolized and can cause toxicity .
Mode of Action
TCVG is generated through the conjugation of PERC by glutathione-s-transferase . This compound is then metabolized to form S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), which can be further metabolized to N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (NAcTCVC) or to electrophilic metabolites . These metabolites are nephrotoxic and mutagenic .
Biochemical Pathways
The glutathione (GSH) conjugation pathway is implicated in the metabolism of TCVG . This pathway involves the conjugation of PERC by glutathione-s-transferase to generate TCVG, which is then metabolized to TCVC . TCVC can be further metabolized to NAcTCVC, which is excreted through urine, or to electrophilic metabolites .
Pharmacokinetics
A method has been developed for their analysis in liver, kidneys, serum, and urine, which could help further characterize the gsh conjugative pathway of perc in vivo and improve understanding of perc toxicity .
Result of Action
The metabolites of TCVG, specifically TCVC and its further metabolites, are known to be nephrotoxic and mutagenic . They can cause damage to the kidneys and potentially lead to mutations .
Safety and Hazards
TCVG is a metabolite of PERC, which is a high-production volume chemical and environmental contaminant that is hazardous to human health . The metabolites of PERC, including TCVG, are of special importance due to their role in the toxicity attributed to PERC . Specifically, the metabolites may be nephrotoxic and mutagenic .
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(1,2,2-trichloroethenylsulfanyl)propan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl3N3O6S/c13-9(14)10(15)25-4-6(11(22)17-3-8(20)21)18-7(19)2-1-5(16)12(23)24/h5-6H,1-4,16H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVLZGGEFXEFQB-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSC(=C(Cl)Cl)Cl)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(1,2,2-Trichlorovinyl)glutathione | |
CAS RN |
111574-85-7 | |
| Record name | S-(1,2,2-Trichlorovinyl)glutathione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111574857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(1,2,2-TRICHLOROVINYL)GLUTATHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3MD472OVS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



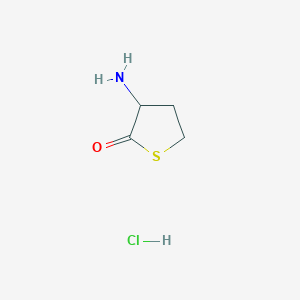
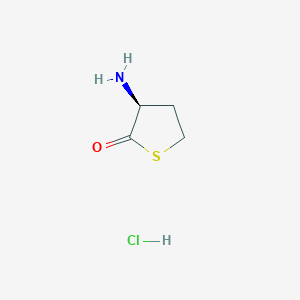


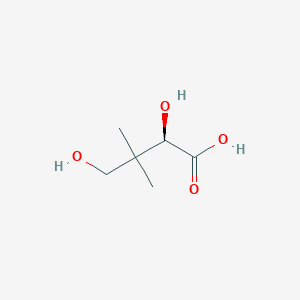
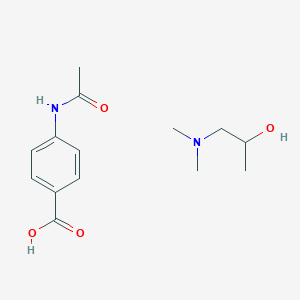
![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)


